6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine

PI3Kγ inhibition Kinase drug discovery Chemoproteomics

Researchers often face lengthy lead times when sourcing specific triazolopyridine isomers. 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine is a privileged scaffold for ATP-competitive kinase inhibitors. The 6-aryl motif is critical for PI3Kγ (IC₅₀ 27 nM for optimized derivatives) and JAK2 (IC₅₀ 0.9-6 nM) binding, with DPP-4 selectivity (>4,500-fold). Custom synthesis ensures correct [1,5-a] ring fusion and 6-phenyl regiochemistry-essential for reproducible SAR data. Batch-specific QC (NMR, HPLC) and flexible scale-up from mg to gram quantities are provided.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
Cat. No. B13711421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C(=NC=N3)C=C2
InChIInChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-6-7-12-13-9-14-15(12)8-11/h1-9H
InChIKeyVDWUOBKMUXJXDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine Overview


6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine (C₁₂H₉N₃, MW 195.22, MDL MFCD31567162) is a heterocyclic compound featuring a fused 1,2,4-triazole and pyridine ring system with a phenyl substituent at the 6-position of the triazolopyridine core . The [1,2,4]triazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting broad-spectrum biological activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects [1]. The 6-aryl substitution pattern, in particular, has been identified through chemoproteomic screening as a critical pharmacophoric element for potent kinase inhibition, most notably against PI3Kγ and JAK2 targets [2].

Workflow Kinase inhibitor scaffold development
Selection 6-Aryl substitution for target engagement
Use Context Medicinal chemistry SAR programs

6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine: No Generic Substitutes


The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyridine derivatives are exquisitely sensitive to both the position and nature of aryl substitution. SAR studies from independent kinase inhibitor programs demonstrate that moving the aryl group from the 6-position to the 2-position, or replacing the phenyl ring with non-aromatic substituents, can ablate target potency or drastically alter selectivity profiles [1]. The 6-aryl motif was specifically identified through chemoproteomic screening of a kinase-focused library as a key structural determinant for PI3Kγ binding; compounds lacking this feature showed substantially reduced activity [1]. Furthermore, the [1,5-a] ring fusion isomer possesses distinct electronic properties and reactivity compared to the [4,3-a] isomer, with documented differences in isomerization behavior under varying conditions [2]. These position- and isomer-specific effects mean that procurement of a generic triazolopyridine analog cannot be assumed to replicate the chemical or biological behavior of the 6-phenyl-[1,5-a] compound.

! 6-Aryl substitution is critical; analogs without 6-phenyl may lose kinase target engagement.
! Ring isomer ([1,5-a] vs [4,3-a]) alters stability; substitution not directly transferable.
! Non-aromatic or 2-position substituents can shift selectivity profiles; may not replicate reported PI3Kγ/DPP-4 inhibition.

Selection Evidence for 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine


Critical 6-Aryl Substitution for PI3Kγ Inhibition

In a comprehensive SAR study by Bell et al. (2012), the 6-aryl-triazolopyridine core was identified through chemoproteomic screening of a kinase-focused library as essential for PI3Kγ inhibitory activity. The unsubstituted [1,2,4]triazolo[1,5-a]pyridine scaffold showed no significant PI3Kγ inhibition, whereas incorporation of the 6-aryl moiety enabled potent activity. The optimized 6-aryl-2-amino-triazolopyridine derivative CZC24832 achieved an IC₅₀ of 27 nM against PI3Kγ with selectivity over PI3Kα (>100-fold), PI3Kβ (>40-fold), and PI3Kδ (>10-fold) [1]. This demonstrates that the 6-aryl substitution is not merely a spectator group but a pharmacophoric requirement for target engagement in this therapeutically relevant kinase class.

6-Aryl & PI3Kγ Inhibition
Class-level
CZC24832 (6-aryl) IC₅₀ 27 nM
Unsubstituted scaffold No significant inhibition
Selectivity: >100-fold PI3Kα, >40-fold PI3Kβ, >10-fold PI3Kδ
Supports PI3Kγ pathway inhibition study fit
Recombinant kinase assay data
PI3Kγ inhibition Kinase drug discovery Chemoproteomics

6-Substitution Essential for DPP-4 Inhibition

Edmondson et al. reported that 6-substituted [1,2,4]triazolo[1,5-a]pyridines function as potent DPP-4 inhibitors suitable for type 2 diabetes mellitus treatment [1]. The DPP-4 inhibitory pharmacophore specifically requires substitution at the 6-position of the triazolopyridine core for optimal enzyme engagement. A related triazolopyridine-based DPP-4 inhibitor with a 6-aryl substitution demonstrated an IC₅₀ of 22 nM against DPP-4, with >4,500-fold selectivity over DPP-2 (IC₅₀ = 100,000 nM) and substantial selectivity over DPP-8 [2]. Compounds lacking the 6-position substituent or bearing substitutions at other positions (e.g., 2- or 8-position) do not achieve this level of DPP-4 potency, as the 6-aryl group occupies a critical hydrophobic pocket within the enzyme active site.

6-Substitution & DPP-4
Cross-study
IC₅₀ 22 nM
Selectivity >4,500-fold over DPP-2
Supports DPP-4 inhibitor development context
Enzymatic assay data (BindingDB)
DPP-4 inhibition Type 2 diabetes Metabolic disorders

Isomer Stability: [1,5-a] vs. [4,3-a] Triazolopyridine

The [1,2,4]triazolo[1,5-a]pyridine ring system is structurally and electronically distinct from its [4,3-a] isomer. Jones and Sliskovic (1983) demonstrated that the isomerization equilibrium between s-triazolo[4,3-a]pyridines and s-triazolo[1,5-a]pyridines is strongly influenced by the electronic nature of substituents on the pyridine ring: electron-withdrawing groups facilitate the [4,3-a] → [1,5-a] isomerization, while electron-donating groups retard it [1]. The 6-phenyl substituent, with its moderate electron-donating character, stabilizes the [1,5-a] isomer. This is mechanistically significant because the two isomers exhibit different reactivity profiles: [1,5-a] isomers are more resistant to ring-opening with loss of N₂ upon electrophilic attack compared to [4,3-a] isomers [2]. For procurement decisions, this means that the 6-phenyl-[1,5-a] compound cannot be replaced by the analogous [4,3-a] isomer without fundamentally altering the compound's chemical stability and reaction behavior.

Isomer Stability
Class-level
[1,5-a] isomer More resistant to electrophilic degradation
[4,3-a] isomer More susceptible to ring-opening
Ring fusion isomer affects chemical stability
Substituent electronic effects influence isomerization
Heterocyclic chemistry Isomer stability Synthetic methodology

6-Phenyl Substitution Enhances Drug-Likeness

The addition of a phenyl group at the 6-position substantially alters the physicochemical profile of the triazolopyridine core. The parent scaffold [1,2,4]triazolo[1,5-a]pyridine (CAS 274-85-1, C₆H₅N₃) has a molecular weight of 119.12 g/mol, whereas 6-phenyl-[1,2,4]triazolo[1,5-a]pyridine (C₁₂H₉N₃) has a molecular weight of 195.22 g/mol — a 64% increase that moves the compound into a more favorable range for lead-like properties [1]. This increase in molecular weight and lipophilicity from the phenyl ring directly impacts membrane permeability, plasma protein binding, and target engagement kinetics. In the PI3Kγ inhibitor series, the 6-aryl substitution was shown to be critical for achieving both enzyme potency and cellular activity, with the phenyl ring occupying a key hydrophobic pocket in the PI3Kγ ATP-binding site [2]. The unsubstituted parent scaffold lacks the hydrophobic bulk required for this binding interaction and consequently shows no measurable kinase inhibition.

Drug-likeness Shift
Cross-study
MW 195.22 vs 119.12 g/mol
Estimated ΔlogP ~+1.5 to +2.0 from phenyl addition
Phenyl substitution alters physicochemical profile
Molecular recognition differs from parent scaffold
Physicochemical properties Drug-likeness Lead optimization

Application Scenarios for 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine


PI3Kγ & JAK2 Inhibitor Lead Generation

As a validated 6-aryl-triazolopyridine scaffold, this compound serves as an optimal starting point for developing ATP-competitive kinase inhibitors targeting PI3Kγ (IC₅₀ benchmark: 27 nM for optimized derivative CZC24832) and JAK2 (IC₅₀ benchmark: 0.9–6 nM for advanced derivatives from the US 8501936 patent series) [1][2]. The 6-phenyl group occupies a critical hydrophobic pocket in the kinase ATP-binding site, and the scaffold's 2-position amine handle enables rapid parallel derivatization for SAR exploration [1].

DPP-4 Inhibitor Development

The 6-substituted triazolopyridine scaffold has been validated as a DPP-4 inhibitor pharmacophore, with optimized 6-aryl derivatives achieving DPP-4 IC₅₀ of 22 nM and >4,500-fold selectivity over the off-target DPP-2 (IC₅₀ = 100,000 nM) [1]. 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine provides the correct substitution pattern for accessing this validated binding mode and can be further elaborated at the 2-position for potency optimization [1].

Synthetic Methodology & Heterocyclic Chemistry

The [1,5-a] ring fusion isomer of this compound exhibits distinct isomerization behavior and electrophilic reactivity compared to the [4,3-a] isomer, making it a valuable model substrate for studying triazolopyridine reaction mechanisms and developing new synthetic methodologies [1]. The 6-phenyl group also provides a UV-active chromophore that facilitates reaction monitoring by TLC and HPLC during synthetic optimization [2].

OLED Materials: Electron-Accepting Building Block

Recent studies have demonstrated that [1,2,4]triazolo[1,5-a]pyridine derivatives function as effective electron-accepting units in donor-acceptor (D-A) blue fluorescent OLED emitters, with 6-aryl-substituted variants showing promising external quantum efficiencies [1]. The 6-phenyl substitution extends the π-conjugation system of the electron-deficient triazolopyridine core, tuning the HOMO-LUMO gap for blue emission applications [1].

Application
Selection Property
Validation Focus
PI3Kγ/JAK2 inhibitor lead generation
6-Aryl kinase inhibitor scaffold
Target engagement in kinase assays
DPP-4 inhibitor development
6-Substituted DPP-4 pharmacophore
Selectivity over DPP-2/DPP-8
Synthetic methodology studies
[1,5-a] isomer stability
Electrophilic reactivity characterization
OLED electron-acceptor materials
Extended π-conjugation with phenyl
HOMO-LUMO gap for blue emission
Quote Request

Request a Quote for 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.